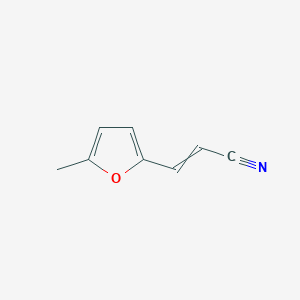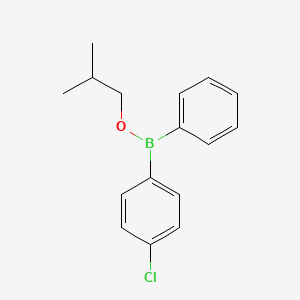![molecular formula C9H17N B14422477 1,5-Dimethyloctahydrocyclopenta[b]pyrrole CAS No. 87390-51-0](/img/structure/B14422477.png)
1,5-Dimethyloctahydrocyclopenta[b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyloctahydrocyclopenta[b]pyrrole is a heterocyclic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by its unique structure, which includes a cyclopentane ring fused to a pyrrole ring, with two methyl groups attached at the 1 and 5 positions. The presence of the nitrogen atom in the ring structure imparts distinct chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,5-Dimethyloctahydrocyclopenta[b]pyrrole can be synthesized through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions . Another method is the Hantzsch pyrrole synthesis, which involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones . These reactions typically require mild conditions and can be catalyzed by various metal complexes or organic catalysts.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The choice of catalysts and reaction conditions is optimized to minimize by-products and maximize efficiency. Commonly used catalysts include iron (III) chloride and copper complexes, which facilitate the condensation reactions required for pyrrole synthesis .
化学反応の分析
Types of Reactions
1,5-Dimethyloctahydrocyclopenta[b]pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., chlorine or bromine), and sulfonating agents (e.g., sulfuric acid).
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1,5-Dimethyloctahydrocyclopenta[b]pyrrole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,5-Dimethyloctahydrocyclopenta[b]pyrrole involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its ability to modulate enzyme activity, disrupt microbial cell membranes, and interfere with DNA replication and transcription .
類似化合物との比較
Similar Compounds
Pyrrole: A simpler five-membered aromatic ring with one nitrogen atom.
Pyrrolidine: A saturated five-membered ring with one nitrogen atom.
Indole: A fused bicyclic structure containing a benzene ring fused to a pyrrole ring.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness
1,5-Dimethyloctahydrocyclopenta[b]pyrrole is unique due to its fused cyclopentane-pyrrole structure and the presence of two methyl groups at specific positions. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
87390-51-0 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
1,5-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17N/c1-7-5-8-3-4-10(2)9(8)6-7/h7-9H,3-6H2,1-2H3 |
InChIキー |
IJYPZKFPBDUZRJ-UHFFFAOYSA-N |
正規SMILES |
CC1CC2CCN(C2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


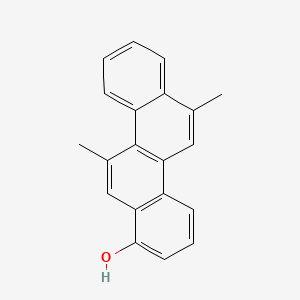

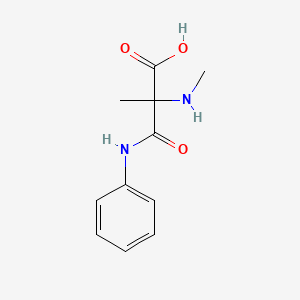
![N-Benzoyl-2'-O-[(4-methoxyphenyl)methyl]cytidine](/img/structure/B14422406.png)
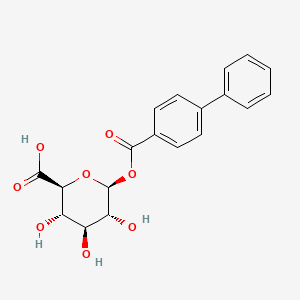
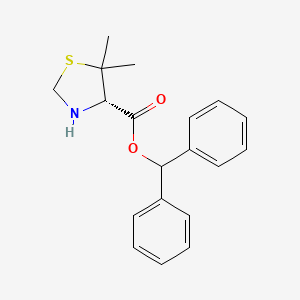
![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diphenylaniline](/img/structure/B14422440.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)
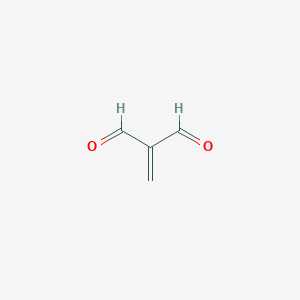
![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)

